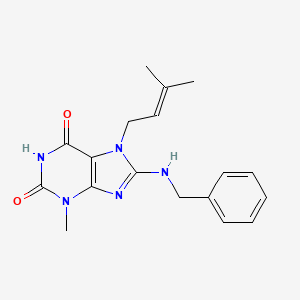![molecular formula C21H27N5O3 B5538118 4-[4-(3,4-二甲氧基苯甲酰)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶](/img/structure/B5538118.png)
4-[4-(3,4-二甲氧基苯甲酰)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is a multifaceted molecule, studied within the realm of organic chemistry for its unique structure and potential biochemical applications. This analysis delves into the chemical synthesis, structural specifics, and both physical and chemical properties, drawing on current scientific investigations.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including condensation reactions, nucleophilic substitutions, and various forms of catalysis. Typically, these syntheses yield compounds with significant pharmacological potential, indicative of their structural and functional diversity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Molecular Structure Analysis
The molecular structure of similar pyrimidine derivatives has been elucidated using various analytical techniques, including X-ray crystallography. These compounds often exhibit complex geometries, bonding patterns, and intermolecular interactions, which play critical roles in their chemical reactivity and biological activity (Z. Karczmarzyk, W. Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives, including those similar to the compound of interest, participate in a variety of chemical reactions, such as alkylation, acylation, and ring transformations. These reactions are pivotal for the modification of the core structure, influencing both the physical and biological properties of the compounds (S. Sondhi, Shubhi Jain, Monica Dinodia, R. Shukla, R. Raghubir, 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structures, are closely linked to their molecular frameworks. These properties are essential for understanding the compound’s stability, solubility, and overall behavior under different environmental conditions (Xiaolong Wang, Yan-feng Li, Tao Ma, Shu-jiang Zhang, Chenliang Gong, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural attributes of pyrimidine derivatives. The electron distribution within the molecule, presence of functional groups, and overall molecular geometry contribute to its chemical behavior and potential as a bioactive molecule (M. B. Bushuev, V. P. Krivopalov, N. Pervukhina, D. Y. Naumov, G. G. Moskalenko, K. Vinogradova, L. A. Sheludyakova, S. V. Larionov, 2010).
科学研究应用
合成和药用
- 抗炎和镇痛药: 一项研究合成了新型杂环化合物,包括与嘧啶结构相关的衍生物,这些衍生物表现出显着的抗炎和镇痛活性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- 抗病毒和细胞毒性药物: 一项研究合成了 3,5-双(芳亚甲基)-4-哌啶酮和相关的嘧啶,它们显示出有希望的抗病毒和抗肿瘤活性 (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
- 对癌细胞系的抗增殖作用: 合成了嘧啶的新衍生物,发现它们对各种人类癌细胞系具有显着的抗增殖作用 (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
生物学研究
- 植物生长研究: 嘧啶衍生物用于生理学研究,以了解植物中萜类代谢的调节,这与细胞分裂、伸长和衰老有关 (Grossmann, 1990).
- DNA 和分子研究: 由于其独特的光谱特性,某些衍生物在 DNA 检测和荧光探测中发挥作用 (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
材料科学与化学
- 缓蚀: 哌啶衍生物因其抑制铁腐蚀的效率而被研究,在材料保护中得到应用 (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
- 晶体学和结构分析: 对嘧啶及其衍生物的研究有助于晶体学研究,并有助于理解分子结构 (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-17-6-5-16(15-18(17)29-2)20(27)25-13-11-24(12-14-25)19-7-8-22-21(23-19)26-9-3-4-10-26/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSDGVQOQVUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)

![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)


![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)